Comprehensive Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: A Multi-Modal Analytical Guide
Comprehensive Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: A Multi-Modal Analytical Guide
Introduction and Analytical Rationale
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (Molecular Formula: C₁₂H₁₅FN₂O₂) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced therapeutics and agrochemicals[1]. Elucidating the exact chemical structure of such molecules presents a specific analytical challenge: confirming the regiochemistry. One must definitively prove the relative positions of the fluoro, nitro, and piperidinyl moieties on the aromatic ring, while also mapping the spatial conformation of the substituted piperidine ring.
To achieve this, researchers cannot rely on a single analytical technique. This technical guide details a rigorous, self-validating analytical workflow that synthesizes High-Resolution Mass Spectrometry (HRMS) with multi-nuclear (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the molecular architecture.
Analytical Workflow Design
The causality behind this specific workflow is rooted in the principle of orthogonal validation.
Figure 1: Multi-modal analytical workflow for structure elucidation.
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HRMS provides the exact molecular formula and structural connectivity through collision-induced dissociation (CID). However, mass spectrometry cannot easily distinguish between positional isomers on an aromatic ring.
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Multi-nuclear NMR bridges this gap. ¹H NMR resolves the proton environments, ¹⁹F NMR provides a highly sensitive, isolated probe for the halogenated site, and ¹³C NMR leverages scalar C-F couplings ( nJCF ) to mathematically map the distance of each carbon from the fluorine atom.
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2D NMR (HMBC) acts as the final structural lock, correlating the piperidine ring to its specific attachment point on the aromatic core.
High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact molecular ion. For 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, the theoretical exact mass for the protonated species[M+H]⁺ is 239.1196 Da .
Fragmentation Causality
Under Collision-Induced Dissociation (CID), the molecule undergoes predictable, diagnostically valuable fragmentation. The fragmentation behavior of piperidine rings under ESI-MS/MS conditions typically yields a diagnostic product ion at m/z 98, corresponding to the intact 4-methylpiperidine cation 2[2]. Furthermore, the proximity of the piperidine nitrogen to the nitro group facilitates an "ortho-effect" rearrangement, leading to the characteristic neutral loss of the nitro group (-46 Da) or an OH radical (-17 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Conformational and Regiochemical Probing
The ¹H NMR spectrum provides deep insights into the 3D conformation of the molecule. The 4-methylpiperidine moiety adopts a chair conformation with the methyl group occupying the sterically favored equatorial position. This is proven by the distinct chemical shifts of the axial and equatorial protons 3[3]. The N-CH₂ equatorial protons (H-2'eq, H-6'eq) are deshielded by the magnetic anisotropy of the adjacent C-C bonds, appearing at ~3.20 ppm. Conversely, the axial protons appear at ~2.75 ppm, exhibiting large trans-diaxial coupling constants ( J≈12 Hz).
The aromatic region displays a 1,2,4-trisubstituted pattern complicated by fluorine coupling. H-3 appears as a doublet of doublets ( JHF≈8 Hz, JHH≈3 Hz), confirming its position ortho to the fluorine and meta to H-5.
¹³C and ¹⁹F NMR: Validating the Fluorinated Core
Fluoro-nitrobenzene derivatives exhibit characteristic ¹⁹F NMR resonances and ¹³C-¹⁹F scalar couplings 4[4]. The ¹⁹F NMR spectrum shows a single multiplet at approximately -117 ppm.
The ¹³C NMR spectrum acts as a molecular ruler. The carbon directly attached to the fluorine (C-4) is split into a massive doublet ( ¹JCF≈245 Hz). The adjacent carbons (C-3 and C-5) show ²JCF couplings of ~22 Hz, while the meta carbons (C-2 and C-6) show ³JCF couplings of ~8 Hz. This distance-dependent decay of the coupling constant mathematically proves the position of the fluorine atom relative to the rest of the ring.
2D NMR: Establishing Connectivity
To definitively prove that the piperidine is attached at C-1 (and not C-2 or elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) is utilized.
Figure 2: Key HMBC correlations confirming regiochemistry.
The HMBC spectrum shows a strong ³JCH correlation from the N-CH₂ protons of the piperidine ring to C-1 of the aromatic ring. Concurrently, aromatic protons H-3 and H-6 also correlate to C-1, locking the regiochemistry in place.
Experimental Protocols
Protocol 1: ESI-HRMS Acquisition
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
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Injection: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.
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Parameters: Set capillary voltage to 3.5 kV, source temperature to 200°C, and desolvation gas flow to 600 L/hr.
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CID Setup: Isolate the [M+H]⁺ precursor ion and apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.
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Self-Validation System: The mass spectrometer must be internally calibrated using a known lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused simultaneously. The isotopic pattern of the [M+H]⁺ ion must mathematically align with the theoretical distribution for C₁₂H₁₅FN₂O₂ (mass error < 2 ppm) before fragmentation data is deemed valid.
Protocol 2: Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
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Instrument Setup: Utilize a 400 MHz NMR spectrometer equipped with a multinuclear broadband probe.
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Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay, and a spectral width of 12 ppm.
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Acquisition (¹³C): Acquire 1024 scans with ¹H-decoupling, a 2-second relaxation delay, and a spectral width of 250 ppm.
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Acquisition (¹⁹F): Acquire 64 scans at 376 MHz with a spectral width of 200 ppm, referenced to external CFCl₃ (0 ppm).
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Self-Validation System: The ¹H spectrum is referenced to the residual non-deuterated solvent peak (CHCl₃ at 7.26 ppm). The total integration of the proton resonances must equal exactly 15. The presence of the C-F bond is internally validated by ensuring the doublet splitting in the ¹³C NMR spectrum matches the exact ¹JCF coupling constant expected for fluoroaromatics.
Quantitative Data Summary
Table 1: NMR Assignments (400 MHz for ¹H, 101 MHz for ¹³C, CDCl₃)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm), Multiplicity, J (Hz) | Assignment Notes |
| 1 (Ar) | - | 145.2 (d, ⁴JCF=3.0 ) | Attached to Piperidine N |
| 2 (Ar) | - | 142.8 (d, ³JCF=8.5 ) | Attached to NO₂ |
| 3 (Ar) | 7.55 (dd, J=8.2,3.1 ) | 112.4 (d, ²JCF=26.0 ) | Ortho to F, Meta to H-5 |
| 4 (Ar) | - | 156.5 (d, ¹JCF=245.2 ) | Attached to F |
| 5 (Ar) | 7.22 (ddd, J=9.0,8.2,3.1 ) | 120.1 (d, ²JCF=22.5 ) | Ortho to F and H-6 |
| 6 (Ar) | 7.10 (dd, J=9.0,4.8 ) | 122.3 (d, ³JCF=8.0 ) | Ortho to H-5 |
| 2', 6' (Pip) | 3.20 (br d, J=12.0 , eq); 2.75 (td, J=12.0,2.5 , ax) | 51.5 (s) | N-CH₂ |
| 3', 5' (Pip) | 1.75 (br d, J=12.0 , eq); 1.40 (qd, J=12.0,4.0 , ax) | 34.2 (s) | CH₂ |
| 4' (Pip) | 1.55 (m) | 30.8 (s) | CH |
| CH₃ | 0.98 (d, J=6.5 ) | 21.4 (s) | Equatorial Methyl |
Table 2: HRMS Fragmentation Data (Positive ESI, 35 eV CID)
| Exact Mass (m/z) | Formula | Mass Error (ppm) | Structural Assignment |
| 239.1196 | [C₁₂H₁₆FN₂O₂]⁺ | 0.8 | Intact Protonated Molecule [M+H]⁺ |
| 193.1201 | [C₁₂H₁₆FN]⁺ | 1.2 | Loss of NO₂ (-46 Da) |
| 140.0142 | [C₆H₄FNO₂]⁺ | 1.5 | Fluoro-nitro-phenyl cation |
| 98.1025 | [C₆H₁₂N]⁺ | 0.9 | 4-Methylpiperidine cation |
Conclusion
The structure of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is conclusively elucidated through a multi-modal approach. The HRMS data confirms the molecular formula and primary connectivity, while the multi-nuclear NMR data—specifically the distance-dependent nJCF couplings and HMBC correlations—provides an irrefutable, self-validating map of the molecule's regiochemistry and 3D conformation.
References
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Tandem mass spectra of α-PVP showing: a) the fragmentation observed on... ResearchGate. 2
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Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow. Royal Society of Chemistry (RSC). 3
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Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes. Royal Society of Chemistry (RSC). 4
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4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. PubChem (NIH).1
